![molecular formula C10H17ClO2S B2363988 (2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride CAS No. 2167263-36-5](/img/structure/B2363988.png)
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride
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Description
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride, also known as DMH-MS, is a chemical compound used in scientific research for various purposes. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Activation and Derivatization of Hydroxyl Groups
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride plays a crucial role in the activation of hydroxyl groups towards nucleophilic substitution. This is seen in the study by Khoroshunova et al. (2021), where methanesulfonyl chloride (MsCl) is used to activate hydroxyl groups in 1-azaspiro[4.4]nonanes, leading to various functional derivatives (Khoroshunova et al., 2021).
Dehydration Reactions
In the research by Bondar' et al. (2001), methanesulfonyl chloride is employed in the dehydration of endo-2-(3-R-Isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols. This reaction demonstrates the compound's utility in facilitating dehydration and forming specific organic compounds (Bondar' et al., 2001).
Solvent and Catalyst in Organic Synthesis
Camp et al. (1984) describe the use of methanesulfonic acid, a derivative of methanesulfonyl chloride, as a solvent and catalyst in the synthesis of hydrophobic compounds. This highlights its versatility in organic synthesis (Camps et al., 1984).
properties
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c1-9(2)6-10(7-9)3-8(4-10)5-14(11,12)13/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLZOMCSEVUKEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CS(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride |
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